2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide
Description
Propriétés
IUPAC Name |
2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O3/c1-29-15-8-4-13(5-9-15)22-16(27)10-25-11-21-18-17(19(25)28)23-24-26(18)14-6-2-12(20)3-7-14/h2-9,11H,10H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJDEFIJGBVNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
One-Pot Sequential Reactions
A streamlined approach combines cyclization and functionalization in a single pot:
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) shortens reaction times:
Purification and Analytical Methods
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.
- HPLC Purity : >98% confirmed using a C18 column (acetonitrile/water = 70:30).
- X-ray Crystallography : Confirms planar triazolo-pyrimidine core and dihedral angles between aromatic rings.
Challenges and Optimization Strategies
Byproduct Formation :
Low Solubility :
Scalability and Industrial Relevance
Kilogram-Scale Synthesis :
Green Chemistry Approaches :
Analyse Des Réactions Chimiques
2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Applications De Recherche Scientifique
2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems and as a precursor for various functionalized derivatives.
Industry: It can be used in the development of new materials with specific electronic or optical properties, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. For example, as a CDK inhibitor, it can interfere with the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
The compound is compared with two structurally related analogs (Table 1):
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Physicochemical Properties The 4-chlorophenyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenyl group in analogs 1 and 2. The N-(4-methoxyphenyl)acetamide substituent introduces polarity due to the methoxy group, improving aqueous solubility relative to analog 1’s hydrophobic N-(4-methylbenzyl) group.
Heterocyclic vs. Aromatic Acetamide Moieties
- Analog 2’s 5-methylisoxazol-3-yl group introduces a heterocyclic polar motif, which may favor hydrogen bonding in biological systems. In contrast, the target compound’s 4-methoxyphenyl group offers planar aromaticity, possibly enhancing π-π stacking interactions.
Molecular Weight and Formula
- The target compound’s calculated molecular weight (385.8 g/mol) is higher than analog 2 (381.3 g/mol), primarily due to chlorine’s atomic mass replacing a methoxy group.
Activité Biologique
The compound 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound features a complex structure that includes triazole and pyrimidine rings, which are known for their diverse pharmacological properties.
Chemical Structure
The molecular formula of the compound is , and its IUPAC name is as follows:
- IUPAC Name : 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide
Structural Features
| Feature | Description |
|---|---|
| Triazole Ring | Contributes to biological activity |
| Pyrimidine Core | Enhances interaction with biological targets |
| Chlorophenyl Group | Modifies lipophilicity and binding affinity |
| Methoxyphenyl Group | Potential for increased solubility |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By disrupting the cell cycle, the compound can induce apoptosis in cancer cells and inhibit cell proliferation.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing triazole and pyrimidine moieties. For instance:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values reported in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that derivatives of triazoles exhibit potent antibacterial effects against various pathogens. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways .
Case Studies
-
Study on Anticancer Efficacy :
- A study conducted on various derivatives of triazolo-pyrimidines showed that modifications on the phenyl groups significantly enhanced cytotoxicity against cancer cell lines. The study indicated that the presence of halogenated phenyl groups contributed to increased potency against MCF-7 cells with IC50 values ranging from 10 to 20 µM .
-
Antimicrobial Testing :
- Another research project focused on synthesizing new triazole derivatives for antimicrobial testing. The results demonstrated that compounds similar to the target molecule exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this triazolopyrimidine-acetamide derivative?
Methodological Answer: Synthesis optimization requires precise control of reaction conditions:
- Temperature : Reactions typically proceed at 80–100°C for cyclization steps to ensure triazole and pyrimidine ring formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane is used for coupling reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating >95% pure product .
- Catalysts : Triethylamine or DMAP accelerates amide bond formation .
Table 1: Key Synthesis Parameters
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Triazole Formation | DMF | 90 | – | 65–70 |
| Pyrimidine Cyclization | Toluene | 110 | p-TsOH | 75–80 |
| Acetamide Coupling | DCM | RT | EDC/HOBt | 85–90 |
Q. How is structural confirmation achieved for this compound?
Methodological Answer: Multi-spectroscopic approaches are required:
- NMR : and NMR identify proton environments (e.g., methoxyphenyl protons at δ 3.8 ppm, triazole protons at δ 8.1–8.3 ppm) .
- HRMS : Exact mass (e.g., CHClNO: [M+H] calc. 434.1024) confirms molecular integrity .
- X-ray Crystallography : Resolves stereochemistry of the triazolopyrimidine core and acetamide linkage .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer: Discrepancies in reported IC values (e.g., CDK inhibition vs. antimicrobial activity) require:
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for cancer studies) and pathogen strains (e.g., S. aureus ATCC 25923) .
- Dose-Response Curves : Validate activity across 3–5 independent replicates to minimize batch variability .
- Target Selectivity Profiling : Kinase screening panels or proteomic analyses identify off-target effects .
Table 2: Bioactivity Data Comparison
| Study Focus | Target | IC (µM) | Assay Type | Reference |
|---|---|---|---|---|
| Anticancer | CDK2 | 0.12 ± 0.03 | Kinase Inhibition | |
| Antimicrobial | E. coli | 32.5 ± 2.1 | MIC | |
| Apoptosis Induction | Caspase-3 | 1.8 ± 0.4 | Fluorometric |
Q. What computational strategies predict structure-activity relationships (SAR) for analogs?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., CDK2 ATP-binding pocket) .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Methodological Challenges & Solutions
Q. How to address poor aqueous solubility in in vitro assays?
- Co-solvent Systems : Use DMSO (≤0.1% v/v) with Tween-80 (0.01%) to maintain colloidal stability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) to enhance bioavailability .
Q. What strategies validate metabolic stability in early-stage drug discovery?
- Microsomal Assays : Incubate with human liver microsomes (HLM) and monitor depletion via LC-MS/MS (t >30 min desirable) .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to flag drug-drug interaction risks .
Data Interpretation Guidelines
Q. How to differentiate artifacts from true biological activity in phenotypic screens?
- Counter-Screens : Include cytotoxicity controls (e.g., LDH release) to rule out false positives from membrane disruption .
- Target Deconvolution : CRISPR-Cas9 knockout of putative targets (e.g., CDK2) confirms mechanism .
Ethical & Reproducibility Considerations
Q. What protocols ensure reproducibility in multi-lab studies?
- Open Science Frameworks : Share synthetic protocols (e.g., on Zenodo) with detailed NMR raw data .
- Reference Standards : Distribute aliquots of a centrally synthesized batch for cross-lab validation .
Key Takeaways for Researchers
- Synthesis : Prioritize solvent polarity and catalytic systems for yield optimization.
- Characterization : Combine NMR, HRMS, and crystallography for unambiguous structural assignment.
- Bioactivity : Address data variability through standardized assays and computational validation.
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